N-cycloheptyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cycloheptyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide is a complex organic compound that belongs to the class of benzo[cd]indol-2(1H)-ones This compound is characterized by its unique structure, which includes a cycloheptyl group and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide typically involves multi-step organic reactions. One common method includes the cyclization of N-(2-formylphenyl)trifluoroacetamides with α-bromoacetophenones in the presence of potassium carbonate (K₂CO₃) as a base . This reaction is carried out in a one-pot manner, making it efficient and environmentally benign.
Industrial Production Methods
Industrial production of this compound may involve metal-catalyzed approaches, such as palladium(II)-catalyzed tandem cyclization of alkynones . These methods are advantageous due to their high yield and selectivity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution reactions are common, where reagents like halogens (Cl₂, Br₂) or nitro groups (NO₂) can be introduced.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Halogenation using Cl₂ or Br₂ in the presence of a catalyst like FeCl₃.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
N-cycloheptyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other indole derivatives.
Biology: Investigated for its potential as a lysosome-targeted anti-metastatic agent.
Industry: Utilized in the development of imaging agents due to its strong fluorescence properties.
Mechanism of Action
The mechanism of action of N-cycloheptyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide involves its interaction with specific molecular targets. For instance, it targets lysosomes in cancer cells, leading to autophagy and apoptosis . The compound enters the cells via polyamine transporters and induces a crosstalk between autophagy and apoptosis, which is mutually reinforcing.
Comparison with Similar Compounds
Similar Compounds
Benzo[cd]indol-2(1H)-one-donepezil hybrids: These compounds are potent inhibitors of acetylcholinesterase and butyrylcholinesterase.
Cyclopenta[b]indoles: Known for their biological activities, including cytotoxicity and anti-fertility properties.
Uniqueness
N-cycloheptyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide stands out due to its dual functionality as both a therapeutic agent and an imaging agent. Its ability to target lysosomes and induce autophagy and apoptosis makes it a valuable compound in cancer research .
Properties
Molecular Formula |
C20H22N2O2 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-cycloheptyl-2-(2-oxobenzo[cd]indol-1-yl)acetamide |
InChI |
InChI=1S/C20H22N2O2/c23-18(21-15-9-3-1-2-4-10-15)13-22-17-12-6-8-14-7-5-11-16(19(14)17)20(22)24/h5-8,11-12,15H,1-4,9-10,13H2,(H,21,23) |
InChI Key |
ZTHRWUNIIRTLJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.